[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a heterocyclic compound that features two pyrazole rings connected via a methylene bridge. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-ethyl-1H-pyrazole-3-carbaldehyde with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an ethanol solvent at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole rings, especially at the positions adjacent to the nitrogen atoms
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrazole derivatives .
Scientific Research Applications
[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-5-methyl-1H-pyrazol-3-amine
- 1-ethyl-4-methyl-1H-pyrazol-5-amine
- 3-methyl-1H-pyrazol-5-amine
- 1-ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride
Uniqueness
[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to its dual pyrazole structure, which provides a distinct set of chemical properties and reactivity patterns compared to other pyrazole derivatives. This dual structure allows for more complex interactions and applications in various fields .
Properties
Molecular Formula |
C11H17N5 |
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Molecular Weight |
219.29 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C11H17N5/c1-3-16-7-5-10(14-16)8-12-9-11-4-6-13-15(11)2/h4-7,12H,3,8-9H2,1-2H3 |
InChI Key |
BDGPLSCQOWEPHX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CC=NN2C |
Origin of Product |
United States |
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